tert-butyl N-[2-(piperidin-4-yl)oxan-4-yl]carbamate
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Overview
Description
tert-butyl N-[2-(piperidin-4-yl)oxan-4-yl]carbamate: is a chemical compound with the molecular formula C15H28N2O3 and a molecular weight of 284.4 g/mol . It is a versatile small molecule scaffold used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(piperidin-4-yl)oxan-4-yl]carbamate typically involves the reaction of tert-butyl carbamate with a piperidine derivative under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[2-(piperidin-4-yl)oxan-4-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Alkyl halides; reactions are conducted in the presence of a base and an appropriate solvent.
Major Products Formed:
Oxidation: Formation of oxidized derivatives, such as alcohols or ketones.
Reduction: Formation of reduced derivatives, such as amines or alcohols.
Substitution: Formation of substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-butyl N-[2-(piperidin-4-yl)oxan-4-yl]carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules .
Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It is also used in the development of new pharmaceuticals .
Medicine: It is used in the design of molecules with improved pharmacokinetic properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(piperidin-4-yl)oxan-4-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
tert-butyl N-(piperidin-4-yl)carbamate: A similar compound with a different substituent on the piperidine ring.
tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Another piperidine derivative used in similar applications.
Uniqueness: tert-butyl N-[2-(piperidin-4-yl)oxan-4-yl]carbamate is unique due to its specific structure, which includes both a piperidine and an oxane ring. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile scaffold in scientific research .
Properties
IUPAC Name |
tert-butyl N-(2-piperidin-4-yloxan-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-15(2,3)20-14(18)17-12-6-9-19-13(10-12)11-4-7-16-8-5-11/h11-13,16H,4-10H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXRPFMXELQDEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCOC(C1)C2CCNCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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